1-(1,3-benzodioxol-5-ylmethyl)-4-{[(4-bromobenzyl)thio]acetyl}piperazine
Overview
Description
1-(1,3-benzodioxol-5-ylmethyl)-4-{[(4-bromobenzyl)thio]acetyl}piperazine is a useful research compound. Its molecular formula is C21H23BrN2O3S and its molecular weight is 463.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 462.06128 g/mol and the complexity rating of the compound is 510. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Structural Analysis and Conformation
Studies have explored the structural characteristics of compounds closely related to "1-(1,3-benzodioxol-5-ylmethyl)-4-{[(4-bromobenzyl)thio]acetyl}piperazine." For instance, the NMR spectra and solution structures of some piperazine-2,5-diones have been investigated, revealing insights into their conformation and the influence of substituents on their structural behavior in different solvents (Elix et al., 1986).
Synthesis and Chemical Properties
Research has been conducted on the synthesis of novel compounds featuring piperazine as a core structure, demonstrating a wide range of chemical reactions and potential applications in medicinal chemistry. For example, the synthesis of novel 1,3,4-thiadiazole amide derivatives containing piperazine has been reported, highlighting their potential biological activities (Xia, 2015).
Biological Activities and Potential Therapeutic Applications
Several studies have focused on the biological activities of piperazine derivatives, investigating their potential as antimicrobial, antiproliferative, and analgesic agents. For instance, antiproliferative and erythroid differentiation effects of certain piperazine and triphenyl derivatives against human chronic myelogenous leukemia have been evaluated, indicating their potential therapeutic applications (Saab et al., 2013). Additionally, novel 1,4-disubstituted piperazines have been synthesized and assessed for their antibacterial activities, highlighting the importance of the piperazine unit in the development of effective drugs (Shroff et al., 2022).
Properties
IUPAC Name |
1-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-2-[(4-bromophenyl)methylsulfanyl]ethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23BrN2O3S/c22-18-4-1-16(2-5-18)13-28-14-21(25)24-9-7-23(8-10-24)12-17-3-6-19-20(11-17)27-15-26-19/h1-6,11H,7-10,12-15H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFHFEHGDVYIWGW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC3=C(C=C2)OCO3)C(=O)CSCC4=CC=C(C=C4)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23BrN2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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